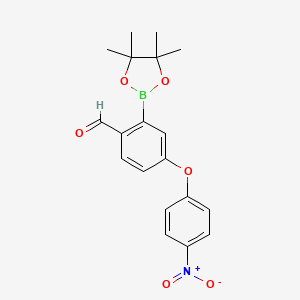
Diethyl 2-(2-tert-butyloxycarbonyl ethyl)malonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(tert-butyl) 1,1-diethyl propane-1,1,3-tricarboxylate is an organic compound with a complex structure It is characterized by the presence of a tert-butyl group, two ethyl groups, and three carboxylate groups attached to a propane backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(tert-butyl) 1,1-diethyl propane-1,1,3-tricarboxylate typically involves multi-step organic reactions. One common method includes the esterification of a suitable precursor with tert-butyl alcohol and diethyl carbonate under acidic or basic conditions. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of 3-(tert-butyl) 1,1-diethyl propane-1,1,3-tricarboxylate may involve large-scale esterification processes. These processes utilize continuous flow reactors to maintain consistent reaction conditions and optimize production efficiency. The use of advanced purification techniques, such as distillation and crystallization, ensures the final product meets the required specifications.
化学反応の分析
Types of Reactions
3-(tert-butyl) 1,1-diethyl propane-1,1,3-tricarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: Nucleophilic substitution reactions can replace the tert-butyl or ethyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines (NH₂R) can be employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized derivatives.
科学的研究の応用
3-(tert-butyl) 1,1-diethyl propane-1,1,3-tricarboxylate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism by which 3-(tert-butyl) 1,1-diethyl propane-1,1,3-tricarboxylate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific active sites, modulating the activity of these targets. The pathways involved may include signal transduction, metabolic regulation, and gene expression.
類似化合物との比較
Similar Compounds
- 3-(tert-butyl) 1,1-diethyl propane-1,1,2-tricarboxylate
- 3-(tert-butyl) 1,1-diethyl propane-1,1,4-tricarboxylate
- 3-(tert-butyl) 1,1-diethyl propane-1,1,3-tricarboxamide
Uniqueness
3-(tert-butyl) 1,1-diethyl propane-1,1,3-tricarboxylate is unique due to its specific arrangement of functional groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for targeted applications in research and industry.
特性
分子式 |
C14H24O6 |
|---|---|
分子量 |
288.34 g/mol |
IUPAC名 |
3-O-tert-butyl 1-O,1-O-diethyl propane-1,1,3-tricarboxylate |
InChI |
InChI=1S/C14H24O6/c1-6-18-12(16)10(13(17)19-7-2)8-9-11(15)20-14(3,4)5/h10H,6-9H2,1-5H3 |
InChIキー |
SKGHEAQCMKFQFF-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C(CCC(=O)OC(C)(C)C)C(=O)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolo[2,3-b]pyridin-1-yl]ethanol](/img/structure/B13994727.png)

![2-[1,3-Bis(4-methylphenyl)imidazolidin-2-ylidene]-1,3-bis(4-methylphenyl)imidazolidine](/img/structure/B13994732.png)

![3,3'-(Methanediyldicyclohexane-4,1-diyl)bis[1-(2-chloroethyl)-1-nitrosourea]](/img/structure/B13994757.png)

![2,3,5,6-Tetrafluoro-n,n-dimethyl-4-[(e)-phenyldiazenyl]aniline](/img/structure/B13994773.png)





